molecular formula C11H14O3 B1296735 Methyl 4-phenoxybutanoate CAS No. 21273-27-8

Methyl 4-phenoxybutanoate

Cat. No. B1296735
CAS RN: 21273-27-8
M. Wt: 194.23 g/mol
InChI Key: SSRVFHVMEFTYQS-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybutanoate, also known as 4-phenoxybutanoic acid methyl ester, is an organic compound with the molecular formula C9H12O3. It is a colorless, volatile liquid with a characteristic odor. It is used as a solvent, an intermediate in the synthesis of other compounds, and a reagent in the laboratory. It is also used as a flavoring agent in the food industry.

Mechanism Of Action

Methyl Methyl 4-phenoxybutanoateanoate is an ester, which means that it is a compound formed by the reaction of an alcohol with an organic acid. The reaction occurs when the alcohol molecule is attacked by the acid, resulting in the formation of the ester.

Biochemical And Physiological Effects

Methyl Methyl 4-phenoxybutanoateanoate has been studied for its biochemical and physiological effects. It has been found to be a non-toxic compound and does not have any adverse effects on humans or animals. It has been found to have antioxidant properties and to be an effective inhibitor of enzymes involved in the metabolism of fatty acids.

Advantages And Limitations For Lab Experiments

Methyl Methyl 4-phenoxybutanoateanoate has several advantages and limitations for lab experiments. It is a volatile liquid and can be easily evaporated, making it ideal for use in chromatography and other laboratory techniques. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, it is also a relatively expensive compound, making it less suitable for large-scale experiments.

Future Directions

Future research on methyl Methyl 4-phenoxybutanoateanoate could involve further investigations into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research could investigate the use of methyl Methyl 4-phenoxybutanoateanoate as a flavoring agent in food products. Finally, further research could also investigate the use of methyl Methyl 4-phenoxybutanoateanoate as a reagent in organic synthesis, as well as its potential use as a solvent for chromatographic separations.

Scientific Research Applications

Methyl Methyl 4-phenoxybutanoateanoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent for chromatographic separations, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It has also been used as a flavoring agent in food products.

properties

IUPAC Name

methyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRVFHVMEFTYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340858
Record name Methyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenoxybutanoate

CAS RN

21273-27-8
Record name Methyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Marks, N Polgar - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… In further experiments, methyl 3-methyl-4-phenoxybutanoate (XVIII) was obtained in 17% yield by reaction of phenol with methyl Piodo-3-methylbutanoate in the presence of potassium …
Number of citations: 13 pubs.rsc.org

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